molecular formula C10H17NO2 B010173 (3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile CAS No. 110171-23-8

(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile

Cat. No. B010173
M. Wt: 183.25 g/mol
InChI Key: AZWSYGNSEHXDBG-YHMJZVADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrahydropyran derivatives involves innovative methods, including [3+2+1] synthetic strategies featuring cycloaddition and cyclization reactions to efficiently produce substituted tetrahydropyran-4-ones. For instance, a concise total synthesis of (±)-diospongin A demonstrates the versatility and efficiency of these strategies in producing complex molecules (Yao, Ren, & Tong, 2013).

Molecular Structure Analysis

Charge density studies using X-ray diffraction and computational chemistry methods, such as Density Functional Theory (DFT), have provided insights into the molecular structure of similar molecules. These studies focus on characterizing charge density and electron distribution, particularly around nitrogen-oxygen bonds, using techniques like the Quantum Theory of Atoms In Molecules (QTAIM) and Hirshfeld atom refinement (HAR) (Vénosová et al., 2020).

Chemical Reactions and Properties

The compound and its derivatives exhibit a range of reactivities and properties. For example, reactions with iodine and various metal ligations have been documented, showing the ability to form complexes with metals such as Ru(II), Cu(I), and Hg(II), which are characterized by NMR and other spectroscopic methods. These reactions underline the compound's utility in forming structurally diverse and potentially functional materials (Singh et al., 2001).

Physical Properties Analysis

Physical properties such as crystal structure and bonding characteristics have been extensively analyzed. For example, studies on related compounds have revealed insights into the conformational preferences and intramolecular interactions within the molecular structure, helping to understand the stability and electronic properties of these molecules (Castañeda et al., 2001).

Chemical Properties Analysis

Chemical properties, including reactivity towards various chemical transformations, are key to understanding the utility of the compound. Multicomponent reactions, cycloadditions, and catalyzed syntheses have been employed to generate a wide array of derivatives, showcasing the compound's versatility in organic synthesis. Notably, the use of environmentally benign procedures and catalysts underscores the compound's role in sustainable chemistry practices (Esmaeilpour et al., 2015).

properties

IUPAC Name

(3R)-3-methyl-4-(oxan-2-yloxy)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-5,7-8H2,1H3/t9-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWSYGNSEHXDBG-YHMJZVADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)COC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#N)COC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440305
Record name (3R)-3-Methyl-4-[(oxan-2-yl)oxy]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile

CAS RN

110171-23-8
Record name (3R)-3-Methyl-4-[(oxan-2-yl)oxy]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile
Reactant of Route 2
Reactant of Route 2
(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile
Reactant of Route 3
Reactant of Route 3
(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile
Reactant of Route 4
Reactant of Route 4
(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile
Reactant of Route 5
Reactant of Route 5
(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile
Reactant of Route 6
Reactant of Route 6
(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.